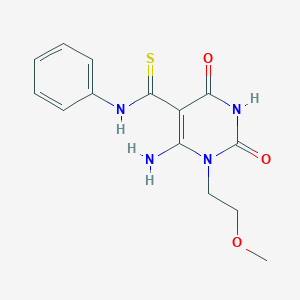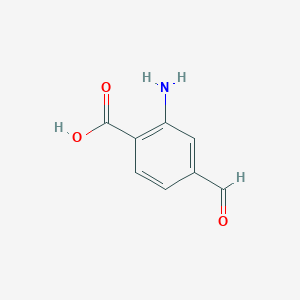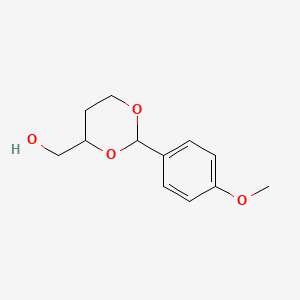
2-(4-Methoxyphenyl)-1,3-dioxane-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-1,3-dioxane-4-methanol is an organic compound that belongs to the class of dioxane derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a dioxane ring, which is further substituted with a methanol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3-dioxane-4-methanol typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group. Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-1,3-dioxane-4-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Methoxyphenyl)-1,3-dioxane-4-carboxylic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)-1,3-dioxane-4-ethanol.
Substitution: Formation of 2-(4-Hydroxyphenyl)-1,3-dioxane-4-methanol.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-1,3-dioxane-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-1,3-dioxane-4-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the dioxane ring.
4-Methoxybenzyl alcohol: Contains a methoxyphenyl group but lacks the dioxane ring and methanol group.
2-(4-Hydroxyphenyl)-1,3-dioxane-4-methanol: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)-1,3-dioxane-4-methanol is unique due to the presence of both the dioxane ring and the methanol group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-1,3-dioxan-4-yl]methanol |
InChI |
InChI=1S/C12H16O4/c1-14-10-4-2-9(3-5-10)12-15-7-6-11(8-13)16-12/h2-5,11-13H,6-8H2,1H3 |
Clé InChI |
WWQMKMCPEHHJGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2OCCC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


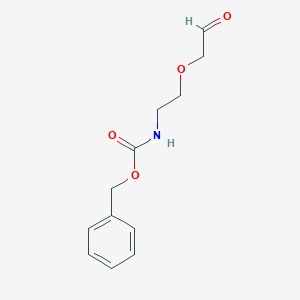
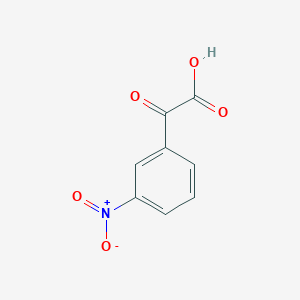
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)
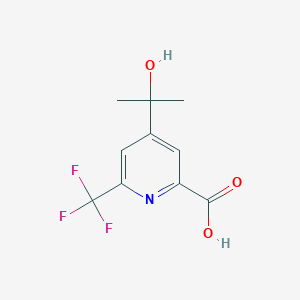

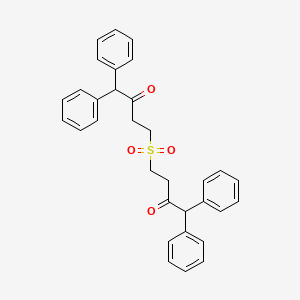
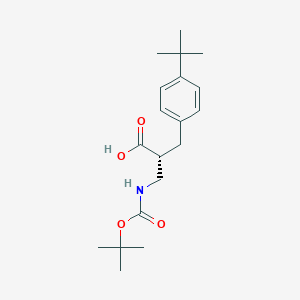
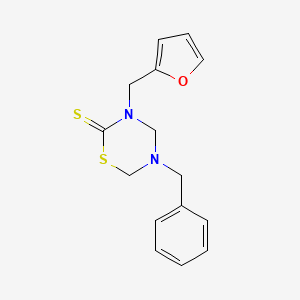

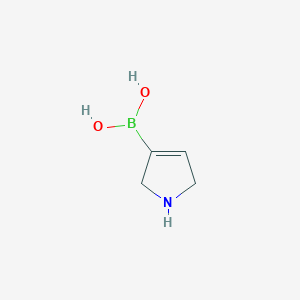

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)
